![molecular formula C21H23N9OS B2990425 4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1172271-67-8](/img/structure/B2990425.png)
4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N9OS and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Compounds within the pyrazolopyrimidine class have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have shown promise as anticancer agents against various cancer cell lines, including HCT-116 and MCF-7, as well as inhibiting 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). This demonstrates the potential therapeutic applications of these compounds in treating cancer and inflammation-related diseases.
Antimicrobial Activity
Research has also focused on the development of heterocyclic compounds incorporating a thiadiazole moiety due to their significant antimicrobial properties. For example, various synthesized heterocycles have demonstrated excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This highlights the importance of these compounds in developing new antimicrobial agents.
Enzyme Inhibition for Neuroinflammation Imaging
In the context of neuroinflammation, compounds structurally related to the query have been synthesized for imaging purposes, specifically targeting the IRAK4 enzyme. The synthesized tracer demonstrated potential for positron emission tomography (PET) imaging of IRAK4 enzyme in neuroinflammation, indicating its utility in biomedical research and diagnosis (Wang et al., 2018).
Antitubercular and Antiviral Applications
Furthermore, nitrogen-rich hybrid motifs combining pyrazole and pyrimidine have been developed and assessed for their antitubercular activity. These compounds, through both in silico and in vitro studies, have shown promising activity against mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Vavaiya et al., 2022). Additionally, novel benzamide-based 5-aminopyrazoles and their fused heterocycles exhibited remarkable antiavian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain. This enzyme plays a crucial role in memory and cognition functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain. The compound exhibits both competitive and non-competitive inhibition against AChE . This means it can bind to the active site of the enzyme (competitive inhibition) and to other sites (non-competitive inhibition), preventing the enzyme from functioning properly .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels in the brain. This affects the cholinergic neurotransmission pathway, which plays a significant role in learning and memory . By increasing acetylcholine levels, the compound enhances cognition functions .
Result of Action
The increase in acetylcholine levels due to AChE inhibition can lead to improved memory and cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
properties
IUPAC Name |
4-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N9OS/c1-15-18(32-27-26-15)21(31)22-7-8-30-20-17(13-25-30)19(23-14-24-20)29-11-9-28(10-12-29)16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,22,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRWWUBYLQYXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide |
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